molecular formula C10H9F3O3 B6242239 Methyl 2-[2-(trifluoromethyl)phenoxy]acetate CAS No. 787575-51-3

Methyl 2-[2-(trifluoromethyl)phenoxy]acetate

Cat. No. B6242239
CAS RN: 787575-51-3
M. Wt: 234.17 g/mol
InChI Key: HFBZMRWMIBCZKC-UHFFFAOYSA-N
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Description

Methyl 2-[2-(trifluoromethyl)phenoxy]acetate (MFTA) is an organic compound that has been studied extensively in recent years due to its unique properties. MFTA is a colorless, volatile liquid with a sweet smell, and it has been used in a variety of applications, including as a solvent, an intermediate in organic synthesis, and a reagent for the production of other compounds. MFTA has also been studied for its potential applications in scientific research due to its ability to interact with a variety of biological molecules and systems.

Scientific Research Applications

Methyl 2-[2-(trifluoromethyl)phenoxy]acetate has been studied extensively for its potential applications in scientific research. It has been found to interact with a variety of biological molecules and systems, making it a useful tool for studying the structure and function of these molecules and systems. It has also been used to study the effects of drugs on the body and to investigate the mechanisms of action of drugs. In addition, this compound has been studied for its potential use in the development of new drugs and therapies.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(trifluoromethyl)phenoxy]acetate is not yet fully understood, although it is known to interact with a variety of biological molecules and systems. It is believed that this compound binds to certain receptors on the surface of cells, which then triggers a cascade of biochemical and physiological responses. It is also believed that this compound may interact with enzymes, which could explain its ability to affect the metabolism of certain compounds.
Biochemical and Physiological Effects
This compound has been studied for its effects on biochemical and physiological processes. It has been found to stimulate the production of certain hormones, such as cortisol and adrenaline, and to increase the activity of certain enzymes, such as cytochrome P450. It has also been found to affect the metabolism of certain compounds, including fatty acids and cholesterol. In addition, this compound has been found to have anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

Methyl 2-[2-(trifluoromethyl)phenoxy]acetate has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is highly stable and non-toxic. In addition, it has a low vapor pressure, making it ideal for use in experiments that require a controlled environment. However, this compound is volatile and has a low boiling point, making it difficult to use in experiments that require a high temperature.

Future Directions

The potential future directions for Methyl 2-[2-(trifluoromethyl)phenoxy]acetate research are numerous. One potential direction is the development of new drugs and therapies based on this compound’s ability to interact with a variety of biological molecules and systems. Another potential direction is the study of the effects of this compound on the metabolism of certain compounds, such as fatty acids and cholesterol. In addition, further research could be conducted to explore the mechanism of action of this compound and its effects on biochemical and physiological processes. Finally, this compound could be used in the development of new analytical techniques for the detection of drugs and other compounds in biological samples.

Synthesis Methods

Methyl 2-[2-(trifluoromethyl)phenoxy]acetate can be synthesized in a variety of ways, but the most common method involves the reaction of trifluoromethyl phenol and acetic anhydride in the presence of a basic catalyst. The resulting product is a colorless liquid that has a sweet, aromatic smell. The reaction is typically carried out at room temperature and is highly efficient, yielding a high yield of this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-[2-(trifluoromethyl)phenoxy]acetate involves the reaction of 2-(trifluoromethyl)phenol with chloroacetic acid, followed by esterification with methanol.", "Starting Materials": [ "2-(trifluoromethyl)phenol", "Chloroacetic acid", "Methanol" ], "Reaction": [ "Step 1: React 2-(trifluoromethyl)phenol with chloroacetic acid in the presence of a catalyst such as sulfuric acid to form 2-[2-(trifluoromethyl)phenoxy]acetic acid.", "Step 2: Esterify 2-[2-(trifluoromethyl)phenoxy]acetic acid with methanol in the presence of a catalyst such as sulfuric acid to form methyl 2-[2-(trifluoromethyl)phenoxy]acetate." ] }

CAS RN

787575-51-3

Molecular Formula

C10H9F3O3

Molecular Weight

234.17 g/mol

IUPAC Name

methyl 2-[2-(trifluoromethyl)phenoxy]acetate

InChI

InChI=1S/C10H9F3O3/c1-15-9(14)6-16-8-5-3-2-4-7(8)10(11,12)13/h2-5H,6H2,1H3

InChI Key

HFBZMRWMIBCZKC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC=CC=C1C(F)(F)F

Purity

95

Origin of Product

United States

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